Raloxifene 4'-Glucuronide

Descripción general

Descripción

Raloxifene 4’-Glucuronide is a primary metabolite of Raloxifene . It is formed from Raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A8, and UGT1A10 . It binds to the estrogen receptor with an IC50 of 370 μM . Raloxifene is a selective estrogen receptor modulator .

Synthesis Analysis

Raloxifene is extensively metabolized by glucuronidation to form Raloxifene-6-glucuronide (ral-6-Gluc) and Raloxifene-4’-glucuronide (ral-4’-Gluc) . The bioconversion process using the microorganism Streptomyces sp NRRL 21489 was identified and scaled up .Molecular Structure Analysis

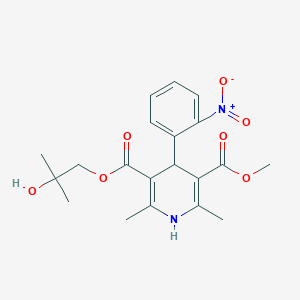

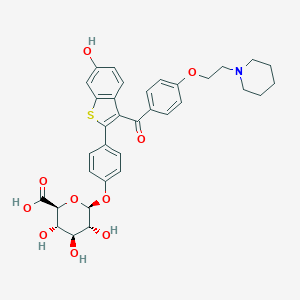

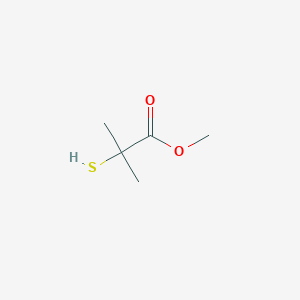

The molecular formula of Raloxifene 4’-Glucuronide is C34H35NO10S . The average mass is 649.707 Da and the monoisotopic mass is 649.198181 Da .Chemical Reactions Analysis

Raloxifene 4’-Glucuronide formation is mediated mostly by UGT1A10 and UGT1A8 . The glucuronidation of Raloxifene is primarily carried out by the hepatic UGTs 1A1 and 1A9 and the extra-hepatic UGTs 1A8 and 1A10 .Physical And Chemical Properties Analysis

The molecular weight of Raloxifene 4’-Glucuronide is 649.7 g/mol . It has 11 H bond acceptors, 5 H bond donors, 10 freely rotating bonds, and 3 rule of 5 violations .Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Raloxifene 4’-Glucuronide is a metabolite of Raloxifene, a selective estrogen receptor modulator . It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Raloxifene .

Estrogen Receptor Research

Raloxifene 4’-Glucuronide binds to the estrogen receptor with an IC50 of 370 μM . This makes it useful in research related to estrogen receptor activity and related diseases .

Drug Metabolism Studies

Raloxifene 4’-Glucuronide is formed from Raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A8, and UGT1A10 . This makes it a valuable compound in studying drug metabolism and the role of UGT enzymes .

Potassium Channel Research

Raloxifene 4’-Glucuronide has been found to inhibit the voltage-gated potassium channel Kv4.3 . This makes it useful in neurological research, particularly in studies related to neuronal excitability and cardiac function .

Osteoporosis Treatment Research

Raloxifene, the parent compound of Raloxifene 4’-Glucuronide, is used in the prevention and treatment of postmenopausal osteoporosis . Therefore, Raloxifene 4’-Glucuronide can be used in research related to osteoporosis treatment .

Transporter Protein Research

The glucuronide and sulfate metabolites of drugs typically have limited cell membrane permeability and subsequently, their distribution and excretion from the human body requires transport proteins . Raloxifene 4’-Glucuronide, being a glucuronide metabolite, can be used in research related to the role of transporter proteins in drug disposition .

Mecanismo De Acción

Target of Action

Raloxifene 4’-Glucuronide primarily targets the estrogen receptor . The estrogen receptor plays a crucial role in mediating the effects of estrogen, a hormone that is involved in the regulation of various physiological processes, including reproductive development, bone health, and cardiovascular function .

Mode of Action

Raloxifene 4’-Glucuronide interacts with its target, the estrogen receptor, with an IC50 of 370 μM . It acts as a selective estrogen receptor modulator (SERM) . As a SERM, it exhibits both agonistic and antagonistic properties. It can activate the TGFβ3 promoter as a full agonist at nanomolar concentrations and inhibit the estrogen response element-containing vitellogenin promoter expression .

Biochemical Pathways

Raloxifene 4’-Glucuronide affects the estrogen receptor pathway. By selectively modulating the estrogen receptor, it can influence various downstream effects. For instance, it can mediate anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation .

Pharmacokinetics

Raloxifene, the parent compound of Raloxifene 4’-Glucuronide, is well absorbed from the gastrointestinal tract, with approximately 60% of the drug being absorbed following oral administration . Due to extensive first-pass hepatic metabolism that involves glucuronide conjugation, the absolute oral bioavailability of raloxifene is about 2% . Raloxifene and its glucuronide conjugates, including Raloxifene 4’-Glucuronide, are interconverted by reversible metabolism and enterohepatic recycling, which prolongs the elimination half-life of raloxifene with oral administration .

Result of Action

The main effects of Raloxifene 4’-Glucuronide, similar to its parent compound raloxifene, are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women .

Action Environment

The action of Raloxifene 4’-Glucuronide can be influenced by various environmental factors. For instance, uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen . These transporters can affect the disposition of Raloxifene 4’-Glucuronide and thus its action, efficacy, and stability .

Safety and Hazards

Raloxifene 4’-Glucuronide is for R&D use only. It is not for medicinal, household, or other use . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

Raloxifene is a selective estrogen receptor modulator used for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women . The study of the origins of this unique pharmacology could lead to the development of new drugs with similar mechanisms of action .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXYPEXOSLGZKH-WKRHDJAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312492 | |

| Record name | Raloxifene 4′-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raloxifene 4'-Glucuronide | |

CAS RN |

182507-22-8 | |

| Record name | Raloxifene 4′-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182507-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raloxifene 4'-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182507228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raloxifene 4′-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALOXIFENE 4'-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ95WFT3LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)